2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
The compound 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (hereafter referred to as the "target compound") features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a p-tolyl group (4-methylphenyl) and at position 5 with an acetamide moiety bearing a 4-methoxyphenyl substituent. This structure is characteristic of kinase-targeting agents, as pyrazolopyrimidinones are known scaffolds in kinase inhibitors, particularly Bruton’s tyrosine kinase (BTK) and insulin-like growth factor receptor (IGF-R) antagonists . The 4-methoxy group on the phenyl ring may enhance solubility due to its electron-donating nature, while the p-tolyl group contributes to hydrophobic interactions with target proteins.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-3-7-16(8-4-14)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)11-15-5-9-17(29-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORAPRCIEUJQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer potential and enzymatic inhibitory properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological applications.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with compounds similar to 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have shown significant growth inhibition against various cancer cell lines, including lung and renal carcinoma.
- Enzymatic Inhibition : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
1. Anticancer Activity
A study involving pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibited a mean growth inhibition (GI%) of up to 71.8% against lung carcinoma cell lines (HOP-92 and NCI-H460) and 66.02% against renal carcinoma (ACHN) . The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cancer progression.
| Cell Line | GI% |
|---|---|
| HOP-92 | 71.8 |
| NCI-H460 | 66.12 |
| ACHN | 66.02 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of CDK Activity : Compounds similar to the target compound have been shown to inhibit CDK2 with IC50 values ranging from 11.70 µM to 19.92 µM , indicating potent activity against this enzyme .
- Cell Cycle Arrest : In vitro studies revealed that treatment with pyrazolo[3,4-d]pyrimidines led to significant arrest in the G0–G1 phase of the cell cycle, suggesting an interference with cellular proliferation .
3. Enzymatic Inhibition
Research has indicated that pyrazolo[3,4-d]pyrimidines can also inhibit other enzymes critical for cancer progression. For instance, docking studies have shown promising interactions with TRKA receptors, suggesting a dual inhibitory effect on both CDK2 and TRKA pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
Analog 1 : 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide ()
- Key Differences :
- The fluorophenyl substituent replaces the methoxyphenyl group.
- The core includes a 3-methylpyrazole ring instead of a p-tolyl group.
- Impact :
Analog 2 : 2-(4-Chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide ()
- Key Differences: A chlorophenoxy group replaces the methoxyphenyl-acetamide.
- Impact: The chlorine atom increases molecular weight (409.8 vs. The ether linkage (phenoxy) introduces conformational flexibility compared to the rigid acetamide bond.
Analog 3 : Pyrazolo[3,4-d]pyrimidinone Derivatives from
Examples include 2-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-(4-bromophenyl)acetamide (13h):
- Key Differences: Bromophenyl, methylbenzyl, or trifluoromethylphenyl substituents on the acetamide. Additional phenoxyphenyl groups on the pyrimidinone core.
- Impact :
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility
- The 4-methoxy group in the target compound likely improves aqueous solubility relative to halogenated analogs, critical for bioavailability.
Thermal Stability
- Analogs in exhibit melting points of 222–240°C, indicating high thermal stability typical of rigid heterocyclic systems . The target compound’s melting point is unreported but expected to fall within this range.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors under reflux conditions with solvents like ethanol or DMF .
- Step 2: Introduction of the p-tolyl group at position 1 using Ullmann coupling or nucleophilic substitution, requiring catalysts like CuI or Pd(PPh₃)₄ .
- Step 3: Acetamide functionalization via condensation with 4-methoxyphenylacetic acid, optimized at 60–80°C with triethylamine as a base .
Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature control to avoid side reactions, and catalyst loading (5–10 mol% for Pd catalysts) .
Q. Q2. Which analytical techniques are most effective for characterizing the compound’s structural integrity?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~493.18 g/mol) and detects impurities .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions critical for stability .
Q. Q3. How is the compound’s preliminary biological activity screened in vitro?
- Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .
- Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM for 48–72 hours .
- Solubility Testing: Employ shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .
Advanced Research Questions
Q. Q4. What mechanistic insights explain its kinase inhibitory activity?
The compound competitively binds the ATP-binding pocket of kinases via:
- Hydrogen Bonding: Between the pyrimidine carbonyl and kinase hinge region (e.g., EGFR’s Met793) .
- Hydrophobic Interactions: The p-tolyl group occupies a hydrophobic cleft, while the methoxyphenyl enhances π-π stacking .
Validation methods include: - Molecular Docking: AutoDock Vina simulations with PDB structures (e.g., 1M17 for EGFR) .
- Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd ~10–100 nM range) .
Q. Q5. How can structure-activity relationship (SAR) studies optimize potency and selectivity?
- Substituent Modifications:
- Biological Testing: Compare IC₅₀ across kinase panels (e.g., DiscoverX KINOMEscan) to identify off-target effects .
Q. Q6. How do researchers address contradictions in kinase inhibition data across studies?
- Assay Variability: Standardize protocols (e.g., ATP concentration, incubation time) to reduce discrepancies .
- Cellular Context: Test in isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate pathway-specific effects .
- Meta-Analysis: Cross-reference datasets from SPR, ITC, and enzymatic assays to validate target engagement .
Q. Q7. What in vivo models are suitable for evaluating therapeutic efficacy?
- Xenograft Models: Subcutaneous tumors in nude mice (e.g., HCT-116 colorectal cancer) dosed at 10–50 mg/kg (oral/IP) .
- Pharmacokinetics: Measure plasma half-life (t½) via LC-MS/MS and tissue distribution in liver/kidney .
- Toxicity: Monitor ALT/AST levels and body weight changes over 28-day studies .
Q. Q8. How does the compound compare to structural analogs in terms of activity?
Methodological Challenges
Q. Q9. What strategies improve solubility and bioavailability for in vivo studies?
- Formulation: Use PEG-400/TPGS mixtures for oral dosing (enhances solubility by 5–10×) .
- Prodrug Design: Introduce phosphate esters at the acetamide group for pH-dependent release .
Q. Q10. How can researchers validate target engagement in complex biological systems?
- Chemical Proteomics: Use immobilized compound pulldowns with LC-MS/MS to identify binding partners .
- Kinobeads® Competition Assays: Quantify displacement of known kinase inhibitors in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
